2-Fluoro-4-(methylsulfonyl)nitrobenzene

Descripción

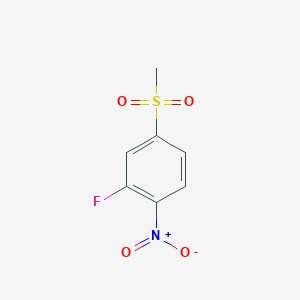

2-Fluoro-4-(methylsulfonyl)nitrobenzene (CAS: 1166756-97-3) is a fluorinated aromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂), a methylsulfonyl group (-SO₂CH₃), and a fluorine atom. Its molecular formula is C₇H₅FNO₄S, with a molecular weight of 234.19 g/mol. The compound’s structure features a nitro group at position 1, fluorine at position 2, and a methylsulfonyl group at position 4 (based on IUPAC numbering conventions for substituted benzene derivatives) .

This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate. For example, derivatives of 2-fluoro-4-(methylsulfonyl)phenyl groups have been explored as agonists for GPR119, a target for antidiabetic therapies . Its synthesis typically involves nucleophilic substitution or sulfonation reactions, where the electron-withdrawing nitro and methylsulfonyl groups influence regioselectivity during synthesis .

Propiedades

IUPAC Name |

2-fluoro-4-methylsulfonyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAYCKUEQBPTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700185 | |

| Record name | 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220455-42-5 | |

| Record name | 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Summary Table

| Parameter | Details |

|---|---|

| Starting Material | 4-Fluorophenyl methyl sulfone |

| Nitrating Agents | Concentrated H2SO4 and fuming HNO3 |

| Temperature | 20 °C |

| Reaction Time | 2 hours |

| Work-up Procedure | Ice quench, filtration, washing |

| Yield | 94% |

| Characterization | LC-MS (MW 219.2), ^1H NMR (CDCl3) |

This method is advantageous due to its simplicity, high yield, and scalability for industrial production. The nitration selectively introduces the nitro group ortho to the fluorine substituent, yielding the desired this compound with minimal by-products.

Nucleophilic Aromatic Substitution (SNAr) Routes

Alternative synthetic strategies involve nucleophilic aromatic substitution reactions on fluorinated nitrobenzene derivatives. While direct preparation of this compound via SNAr is less commonly reported, related methodologies provide insight into potential approaches:

- Starting from halogenated nitrobenzene precursors (e.g., 3,4-difluoronitrobenzene), reaction with nucleophiles such as alkali metal methylsulfinate salts can afford substitution products.

- The reaction typically involves mineral alkalis (e.g., sodium hydroxide or potassium hydroxide) in polar solvents, sometimes under catalyst-free conditions.

- Subsequent acidification converts the intermediate salts into the corresponding nitrobenzene derivatives.

Such SNAr methods are noted for their potential in regioselective substitutions, although they may require careful control of reaction conditions to avoid isomer formation and to optimize yield.

Oxidation of Methylthio Precursors

An indirect but relevant preparation route involves the oxidation of 2-fluoro-4-(methylthio)nitrobenzene to the corresponding methylsulfonyl derivative:

- The methylthio compound is first synthesized via nucleophilic substitution or other aromatic substitution methods.

- Oxidation is then performed using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or other peracids to convert the methylthio group (-SCH3) to the methylsulfonyl group (-SO2CH3).

- This step requires careful monitoring to avoid over-oxidation or degradation of the aromatic ring.

This approach is common in medicinal chemistry for modifying sulfur-containing aromatic intermediates and is supported by literature on related sulfone syntheses.

Industrial Considerations and Optimization

- Purification: The nitration product is typically purified by recrystallization or reverse-phase HPLC to achieve ≥95% purity, essential for pharmaceutical applications.

- Safety and Environmental Aspects: The nitration process uses strong acids and generates acidic waste; thus, appropriate handling and neutralization are critical.

- Alternative Nitration Conditions: Variations in nitrating agent concentration, temperature, and reaction time can fine-tune yields and selectivity.

- Scalability: The direct nitration method is preferred for large-scale synthesis due to operational simplicity and high yield.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Nitration | 4-Fluorophenyl methyl sulfone | H2SO4, fuming HNO3, 20 °C, 2 h | 94 | High yield, simple, scalable | Use of strong acids, waste issues |

| SNAr with Mineral Alkali | 3,4-Difluoronitrobenzene | NaOH or KOH, catalyst-free, acid work-up | Moderate | Regioselective substitution | Potential isomer formation |

| Oxidation of Methylthio Precursors | 2-Fluoro-4-(methylthio)nitrobenzene | mCPBA or peracid oxidants | Variable | Allows late-stage functionalization | Requires precursor synthesis |

Research Findings and Analytical Data

- NMR Analysis: ^1H NMR spectra typically show aromatic proton multiplets between δ 7.4–8.7 ppm and a singlet for the methylsulfonyl protons near δ 3.1 ppm, consistent with literature data.

- Mass Spectrometry: LC-MS confirms molecular weight at 219.2 Da, corresponding to C7H6FNO4S.

- Purity Assessment: Reverse-phase HPLC with acetonitrile/water gradients and 0.1% trifluoroacetic acid ensures >95% purity for biological assay suitability.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-(methylsulfonyl)nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction of the nitro group can yield corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluoro-4-(methylsulfonyl)nitrobenzene is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-(methylsulfonyl)nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonyl group enhances the compound’s solubility and stability, facilitating its use in different applications .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Positioning

The reactivity, solubility, and biological activity of aromatic nitro compounds are highly dependent on substituent positions. Below is a comparative analysis of 2-fluoro-4-(methylsulfonyl)nitrobenzene and its structural analogs:

Key Observations :

- Electronic Effects: The nitro group (-NO₂) at position 1 strongly deactivates the aromatic ring, directing incoming electrophiles to specific positions. The methylsulfonyl group (-SO₂CH₃) further enhances electron withdrawal, increasing stability but reducing solubility in non-polar solvents .

- Biological Activity : The this compound scaffold is critical in antidiabetic drug candidates (e.g., BMS-903452), where substituent positioning optimizes binding to GPR119 receptors . In contrast, analogs like 4-fluoro-2-(methylsulfonyl)nitrobenzene show reduced efficacy due to steric hindrance at alternative positions .

Physical and Chemical Properties

Notable Differences:

- The methylsulfonyl group increases molecular weight and polarity compared to nitrobenzene, reducing volatility but enhancing thermal stability.

- Fluorine at position 2 slightly increases acidity of adjacent protons, influencing reactivity in substitution reactions .

Toxicity and Environmental Impact

While nitrobenzene is known for toxicity (hepatotoxicity, carcinogenicity) , the addition of fluorine and methylsulfonyl groups in this compound likely alters its metabolic pathway. Preliminary data suggest reduced acute toxicity compared to nitrobenzene due to decreased volatility and slower degradation .

Actividad Biológica

Overview

2-Fluoro-4-(methylsulfonyl)nitrobenzene (CAS No. 1166756-97-3) is an aromatic compound characterized by a unique arrangement of functional groups, including a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. This configuration imparts distinct chemical and biological properties, making it an interesting subject for research in medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C7H6FNO4S

- Appearance : Yellow crystalline solid

- Key Functional Groups :

- Nitro Group (-NO2) : Strong electron-withdrawing group that enhances electrophilicity.

- Methylsulfonyl Group (-SO2CH3) : Improves solubility and stability.

- Fluorine Atom (F) : Imparts unique reactivity and potentially influences biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The nitro group can facilitate electron transfer, enhancing its reactivity towards specific targets, such as enzymes or receptors involved in metabolic pathways. The methylsulfonyl group contributes to increased solubility, which is crucial for bioavailability in pharmacological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism. This inhibition has implications for conditions like obesity and diabetes .

- Antidiabetic Effects : In animal studies, compounds related to this compound have demonstrated the ability to reduce blood glucose levels and improve lipid profiles when administered alongside other antidiabetic agents like metformin .

- Toxicological Profile : The compound's safety profile indicates potential health hazards associated with prolonged exposure, including irritative effects on tissues and possible carcinogenicity .

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological activities of this compound:

- Study on Antidiabetic Properties : A series of derivatives based on this compound were synthesized and tested for their ability to lower blood glucose levels in ob/ob mice. Results showed significant reductions in both blood glucose and HbA1c levels, indicating potential for therapeutic use in diabetes management .

- Chemical Reactivity Studies : Research has demonstrated that the compound undergoes various chemical reactions, such as oxidation to form sulfone derivatives and reduction to yield amino derivatives. These transformations are essential for developing new pharmaceuticals.

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-Fluoro-4-(methylsulfonyl)benzene | Lacks the nitro group; less reactive | Simpler structure; lower reactivity |

| 1-Fluoro-2-nitrobenzene | Lacks the methylsulfonyl group; affects solubility | Different solubility and stability |

| 4-Fluoronitrobenzene | Lacks the methylsulfonyl group | Varies in reactivity due to different substituent position |

The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties that enhance its biological activity.

Q & A

Q. What are the critical analytical techniques for characterizing the purity and structural integrity of 2-Fluoro-4-(methylsulfonyl)nitrobenzene in synthetic preparations?

- Methodological Answer: High-performance liquid chromatography (HPLC) is recommended to assess purity (>99%), as validated for structurally similar nitrobenzene derivatives . Nuclear magnetic resonance (NMR) spectroscopy confirms substituent positioning (e.g., fluorine, methylsulfonyl, and nitro groups), while mass spectrometry verifies molecular weight. Melting point determination, as demonstrated for analogous fluoro-nitro compounds (e.g., 93–94°C for 3-Fluoro-4-nitrobenzyl alcohol), provides additional purity validation .

Q. How should researchers approach the stability assessment of this compound under various storage conditions?

- Methodological Answer: Conduct accelerated stability studies under controlled temperature (e.g., 4°C, 25°C, 40°C) and humidity (e.g., 60% RH) using HPLC to monitor degradation. Spectroscopic techniques (FTIR, UV-Vis) track functional group stability. Environmental fate data for nitrobenzene—such as photolysis susceptibility (half-life <2 weeks in sunlight) and aerobic biodegradation—can inform storage protocols to minimize decomposition .

Advanced Research Questions

Q. What methodological considerations are essential when investigating the catalytic reduction mechanisms of this compound to avoid contradictory findings between computational and experimental data?

- Methodological Answer: Use in situ infrared (IR) spectroscopy to probe adsorption geometries on catalytic surfaces (e.g., Pd/Al₂O₃), as demonstrated for nitrobenzene reduction to aniline . Pair this with multi-molecule density functional theory (DFT) simulations to account for surface coverage effects, which resolve discrepancies between isolated-molecule calculations and experimental IR spectra . Track hydrogen spillover effects, as residual hydrogen on catalysts can alter intermediate formation (e.g., aniline migration to alumina supports at high nitrobenzene exposure) .

Q. How can the environmental degradation pathways of this compound be systematically evaluated to inform ecological risk assessments?

- Methodological Answer: Apply solar-driven thermo-electrochemical degradation (STEP method), which efficiently mineralizes nitrobenzene derivatives into CO₂ and nitric acid under simulated sunlight . Complement this with zero-valent iron (ZVI) reduction studies to quantify pseudo-first-order rate constants (e.g., 0.0006 min⁻¹ for nitrobenzene) and identify intermediates (e.g., aniline) via LC-MS . Environmental persistence should account for photolysis half-lives (<2 weeks in adapted media) and biodegradation rates under aerobic/anaerobic conditions .

Q. What in vitro and in vivo assays are recommended to resolve contradictions in genotoxicity profiles of nitrobenzene derivatives like this compound?

- Methodological Answer: Prioritize the Ames test to rule out mutagenicity and chromosomal aberration assays (e.g., micronucleus test) to detect clastogenic effects, as shown for nitrobenzene . In parallel, use comet assays to evaluate DNA strand breaks in mammalian cell lines. Cross-reference results with nitrobenzene’s genotoxicity data, which shows no mutagenicity but significant chromosomal damage in vivo (e.g., rat bone marrow cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.